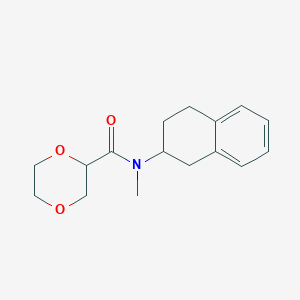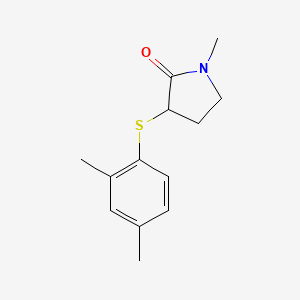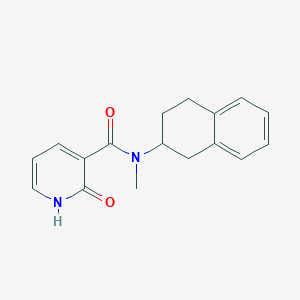
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide, also known as TAN-67, is a synthetic compound that belongs to the class of opioid receptor agonists. It is a highly selective agonist of the delta opioid receptor, which is one of the three major types of opioid receptors in the human body. TAN-67 has been extensively studied for its potential therapeutic applications in pain management, addiction treatment, and other neurological disorders.
Mécanisme D'action
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide exerts its pharmacological effects by selectively activating the delta opioid receptor, which is widely distributed throughout the central nervous system. The activation of this receptor leads to the inhibition of neurotransmitter release, resulting in analgesia, sedation, and other physiological effects. N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide has been shown to have a higher affinity and selectivity for the delta opioid receptor compared to other opioid receptors, such as mu and kappa receptors.
Biochemical and Physiological Effects
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide has been shown to have a wide range of biochemical and physiological effects, including analgesia, sedation, and antitussive effects. It has also been shown to have anti-inflammatory and immunomodulatory effects, which may have potential therapeutic applications in various inflammatory and autoimmune disorders. N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide has been shown to have a low potential for abuse and dependence, making it a promising candidate for the development of new opioid analgesics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide for laboratory experiments is its high selectivity for the delta opioid receptor, which allows for more precise and specific pharmacological studies. It also has a low potential for abuse and dependence, which makes it a safer and more ethical choice for animal studies. However, one of the limitations of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.
Orientations Futures
There are several potential future directions for the research and development of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide. One of the most promising areas is the development of new opioid analgesics that have a lower potential for abuse and dependence compared to traditional opioids. N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide may also have potential therapeutic applications in various neurological and psychiatric disorders, such as depression, anxiety, and post-traumatic stress disorder. Further studies are needed to elucidate the full pharmacological and therapeutic potential of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide and its derivatives.
Méthodes De Synthèse
The synthesis of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide involves several steps, starting from the reaction of 1,2,3,4-tetrahydronaphthalene with N-methylmorpholine-N-oxide to form the corresponding N-oxide derivative. This intermediate is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with 1,4-dioxane-2-carboxylic acid chloride to form the final product, N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide.
Applications De Recherche Scientifique
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide has been extensively studied for its potential therapeutic applications in pain management, addiction treatment, and other neurological disorders. In preclinical studies, N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide has been shown to have potent analgesic effects in various animal models of pain, including thermal, mechanical, and chemical stimuli. It has also been shown to have anti-addictive effects in animal models of drug addiction, such as cocaine and morphine.
Propriétés
IUPAC Name |
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-17(16(18)15-11-19-8-9-20-15)14-7-6-12-4-2-3-5-13(12)10-14/h2-5,14-15H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVVEMZDFFNMAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C2C1)C(=O)C3COCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-methylacetamide](/img/structure/B7594473.png)

![1-Methyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyrrolidin-2-one](/img/structure/B7594493.png)
![2-(3-Fluorophenyl)-2-[methyl-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amino]acetamide](/img/structure/B7594494.png)
![N-[1-(3-fluorophenyl)piperidin-3-yl]oxolane-3-carboxamide](/img/structure/B7594496.png)
![N-cyclopropyl-2-azaspiro[5.5]undec-9-ene-2-carboxamide](/img/structure/B7594512.png)
![[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]methanol](/img/structure/B7594519.png)

![3-methyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide](/img/structure/B7594523.png)
![N-(pyridin-2-ylmethyl)-2-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]acetamide](/img/structure/B7594529.png)
![1-[1-(6-Nitroquinolin-2-yl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7594537.png)


